3,3'-((4-ethoxyphenyl)methylene)bis(4-hydroxy-6-methylpyridin-2(1H)-one)
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Overview
Description
3,3’-((4-ethoxyphenyl)methylene)bis(4-hydroxy-6-methylpyridin-2(1H)-one) is a complex organic compound characterized by its unique structure, which includes an ethoxyphenyl group and two hydroxy-methylpyridinone moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-((4-ethoxyphenyl)methylene)bis(4-hydroxy-6-methylpyridin-2(1H)-one) typically involves multi-step organic reactions. One common method includes the condensation of 4-ethoxybenzaldehyde with 4-hydroxy-6-methylpyridin-2(1H)-one under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3,3’-((4-ethoxyphenyl)methylene)bis(4-hydroxy-6-methylpyridin-2(1H)-one) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ethoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a suitable catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
3,3’-((4-ethoxyphenyl)methylene)bis(4-hydroxy-6-methylpyridin-2(1H)-one) has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism by which 3,3’-((4-ethoxyphenyl)methylene)bis(4-hydroxy-6-methylpyridin-2(1H)-one) exerts its effects involves interactions with various molecular targets. These may include enzymes, receptors, and cellular pathways. For instance, its antioxidant activity could be attributed to its ability to scavenge free radicals and inhibit oxidative stress.
Comparison with Similar Compounds
Similar Compounds
- 3,3’-((4-methoxyphenyl)methylene)bis(4-hydroxy-6-methylpyridin-2(1H)-one)
- 3,3’-((4-chlorophenyl)methylene)bis(4-hydroxy-6-methylpyridin-2(1H)-one)
Uniqueness
Compared to similar compounds, 3,3’-((4-ethoxyphenyl)methylene)bis(4-hydroxy-6-methylpyridin-2(1H)-one) may exhibit unique properties due to the presence of the ethoxy group, which can influence its reactivity, solubility, and biological activity. This makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
3-[(4-ethoxyphenyl)-(4-hydroxy-6-methyl-2-oxo-1H-pyridin-3-yl)methyl]-4-hydroxy-6-methyl-1H-pyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O5/c1-4-28-14-7-5-13(6-8-14)17(18-15(24)9-11(2)22-20(18)26)19-16(25)10-12(3)23-21(19)27/h5-10,17H,4H2,1-3H3,(H2,22,24,26)(H2,23,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILOVOXAXFSJYPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(C2=C(C=C(NC2=O)C)O)C3=C(C=C(NC3=O)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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